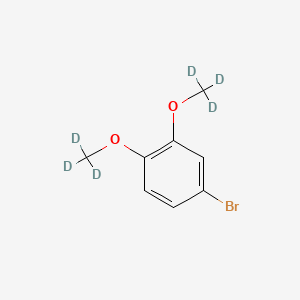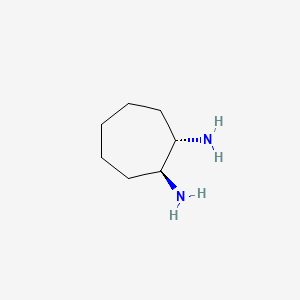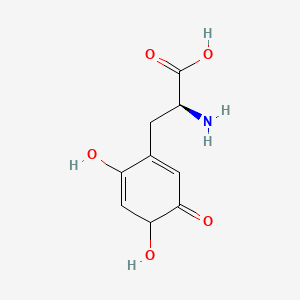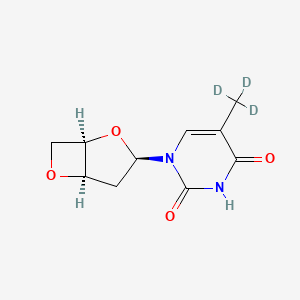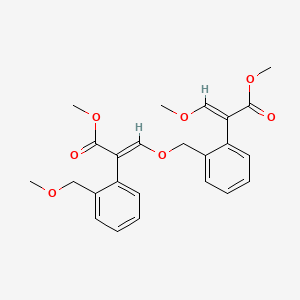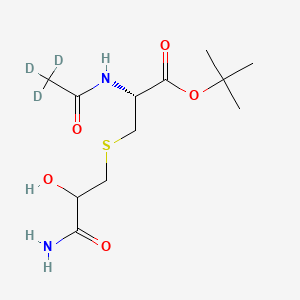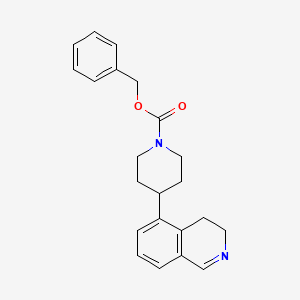![molecular formula C17H22N2O7 B13839156 N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-Tryptophan)-1-deoxyfructose is a compound formed by the conjugation of the amino acid tryptophan with deoxyfructose. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-Tryptophan)-1-deoxyfructose typically involves the reaction of tryptophan with deoxyfructose under controlled conditions. The process may include:
Condensation Reaction: Tryptophan and deoxyfructose are reacted in the presence of an acid catalyst to form the desired compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: Industrial production of 1-(N-Tryptophan)-1-deoxyfructose may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the final product.
化学反応の分析
Types of Reactions: 1-(N-Tryptophan)-1-deoxyfructose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-(N-Tryptophan)-1-deoxyfructose has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 1-(N-Tryptophan)-1-deoxyfructose involves its interaction with various molecular targets and pathways. The compound may:
Bind to Enzymes: Modulate enzyme activity by acting as a substrate or inhibitor.
Affect Metabolic Pathways: Influence metabolic processes by participating in biochemical reactions.
Interact with Receptors: Bind to specific receptors to exert biological effects.
類似化合物との比較
1-(N-Tryptophan)-1-deoxyfructose can be compared with other similar compounds, such as:
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Deoxyfructose: A sugar derivative with various biological roles.
Other Amino Acid-Sugar Conjugates: Compounds formed by the conjugation of different amino acids with sugars, each with unique properties and applications.
Uniqueness: 1-(N-Tryptophan)-1-deoxyfructose is unique due to its specific structure, which combines the properties of tryptophan and deoxyfructose, potentially leading to distinct biological activities and applications.
特性
分子式 |
C17H22N2O7 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O7/c20-13-7-26-17(25,15(22)14(13)21)8-19-12(16(23)24)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12-15,18-22,25H,5,7-8H2,(H,23,24)/t12-,13+,14+,15-,17?/m0/s1 |
InChIキー |
OUEOJKVGJOCAHT-DHWLWTGASA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CNC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


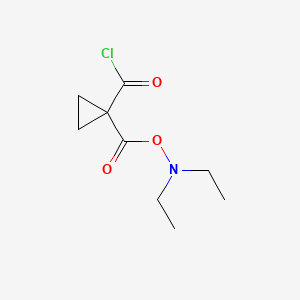
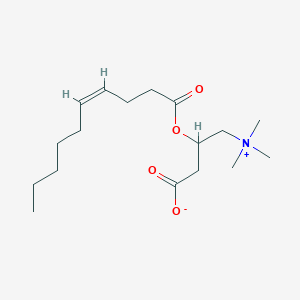
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
